Cas no 1351621-33-4 (2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)

2-Chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-substituted benzene ring and a naphthalene moiety linked via a hydroxyethyl spacer. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals, due to its reactive functional groups (chloro, sulfonamide, and hydroxyl). The naphthalene ring enhances lipophilicity, which may improve membrane permeability in bioactive molecules. Its structural complexity allows for further derivatization, making it valuable for exploratory research in medicinal chemistry. The compound's stability and purity are critical for reproducible results in synthetic applications. Proper handling is advised due to the presence of reactive sites.
2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide structure
1351621-33-4 structure
Product name:2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide
CAS No:1351621-33-4
MF:C18H16ClNO3S
Molecular Weight:361.842542648315
CID:6491591
PubChem ID:56764142

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide
    • 2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide
    • 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide
    • 2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
    • Z2736142044
    • VU0524987-1
    • F5857-2460
    • 1351621-33-4
    • AKOS024523797
    • インチ: 1S/C18H16ClNO3S/c19-16-10-3-4-11-18(16)24(22,23)20-12-17(21)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,17,20-21H,12H2
    • InChIKey: WOULMLSTCVMSPN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1S(NCC(C1=CC=CC2C=CC=CC1=2)O)(=O)=O

計算された属性

  • 精确分子量: 361.0539422g/mol
  • 同位素质量: 361.0539422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 507
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 74.8Ų

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5857-2460-1mg
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
1mg
$54.0 2023-11-21
Life Chemicals
F5857-2460-2μmol
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
2μmol
$57.0 2023-11-21
Life Chemicals
F5857-2460-5μmol
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
5μmol
$63.0 2023-11-21
Life Chemicals
F5857-2460-15mg
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
15mg
$89.0 2023-11-21
Life Chemicals
F5857-2460-5mg
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
5mg
$69.0 2023-11-21
Life Chemicals
F5857-2460-30mg
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
30mg
$119.0 2023-11-21
Life Chemicals
F5857-2460-20μmol
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F5857-2460-10μmol
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
10μmol
$69.0 2023-11-21
Life Chemicals
F5857-2460-4mg
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F5857-2460-10mg
2-chloro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzene-1-sulfonamide
1351621-33-4 90%+
10mg
$79.0 2023-11-21

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide 関連文献

2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamideに関する追加情報

Chemical Compound CAS No. 135162-33-4: 2-Chloro-N-(2-Hydroxy-2-(Naphthalen-1-Yl)Ethyl)Benzene-1-Sulfonamide

The chemical compound with CAS No. 135162-33-4, commonly referred to as 2-Chloro-N-(2-Hydroxy-2-(Naphthalen-1-Yl)Ethyl)Benzene-1-Sulfonamide, is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group, a chloro group, and a hydroxynaphthyl ethyl side chain. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is particularly noteworthy due to the presence of multiple functional groups that can interact with biological systems in diverse ways. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance the bioavailability of drugs. The chloro substituent introduces electron-withdrawing effects, potentially influencing the compound's reactivity and stability. Additionally, the hydroxynaphthyl group adds a degree of hydrophobicity and aromaticity, which can be advantageous in drug design for targeting specific receptors or enzymes.

Recent studies have explored the potential of this compound as a lead molecule in drug discovery. For instance, researchers have investigated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. These studies suggest that the compound may possess neuroprotective properties, making it a promising candidate for further preclinical testing.

In addition to its pharmacological applications, this compound has also been studied for its potential use in agrochemicals. Its ability to interact with plant enzymes and microbial targets has led to investigations into its role as a fungicide or herbicide. Preliminary results indicate that the compound exhibits moderate activity against several plant pathogens, though further research is required to optimize its efficacy and reduce potential environmental impacts.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including Suzuki-Miyaura coupling and Stille coupling reactions, to construct the naphthyl side chain efficiently. The use of microwave-assisted synthesis has also been reported, enabling faster reaction times and higher yields.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry, stereochemistry, and electronic properties.

In terms of safety and handling, this compound is classified as non-hazardous under standard laboratory conditions. However, appropriate precautions should be taken during synthesis and handling to avoid exposure to sensitive individuals or environmental contamination.

Looking ahead, the future of this compound lies in its potential to serve as a versatile building block for drug development and materials science. Ongoing research aims to explore its interactions with biological systems at the molecular level, as well as its scalability for industrial production.

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